

An In-depth Technical Guide to Understanding Mass Shift in Pyridoxine-d5

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Compound of Interest

Compound Name: Pyridoxine-d5

Cat. No.: B025862

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Pyridoxine-d5**, a stable isotope-labeled form of Vitamin B6. It delves into the core principles of isotopic labeling and the resulting mass shift, which is fundamental to its application in mass spectrometry. This document details the utility of **Pyridoxine-d5** as an internal standard for precise and accurate quantification in complex biological matrices. Detailed experimental protocols for both liquid and gas chromatography-mass spectrometry are provided, alongside structured data tables and visual diagrams of experimental workflows and relevant biological pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Principle of Isotopic Labeling and Mass Shift in Pyridoxine-d5

Stable Isotope Labeling (SIL) is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. **Pyridoxine-d5** is the deuterated isotopologue of Pyridoxine (Vitamin B6), where five hydrogen atoms (^1H , protium) have been replaced by deuterium (^2H or D), the heavy isotope of hydrogen.^{[1][2][3]}

This substitution results in a predictable increase in the molecule's mass, known as a "mass shift." Since deuterium has a mass of approximately 2.014 atomic mass units (amu) compared

to protium's ~1.008 amu, each substitution increases the mass by ~1.006 amu. For **Pyridoxine-d5**, this results in a nominal mass shift of +5 Da. This mass difference is easily resolved by modern mass spectrometers, allowing for the simultaneous detection and differentiation of the labeled (heavy) and unlabeled (light) forms of the molecule.

Data Presentation: Physicochemical Properties

The following table summarizes the key differences between unlabeled Pyridoxine and its d5-labeled counterpart.

Property	Unlabeled Pyridoxine	Pyridoxine-d5	Mass Shift (Δ)
Chemical Formula	C ₈ H ₁₁ NO ₃ [4]	C ₈ H ₆ D ₅ NO ₃ [2][5]	+ 5 Deuterium atoms
Average Molecular Weight	~169.18 g/mol	~174.21 g/mol [2][3][4][5]	~ +5.03 g/mol
Monoisotopic Mass	169.0739 u	174.1053 u[5]	+ 5.0314 u
[M+H] ⁺ Ion (m/z)	~170.08	~175.11	+5

Application as an Internal Standard in Quantitative Mass Spectrometry

The primary application of **Pyridoxine-d5** is as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays.[6][7] This technique is the gold standard for quantitative analysis in fields like pharmacokinetics, metabolomics, and clinical diagnostics.

The process involves "spiking" a known quantity of the heavy-labeled standard (**Pyridoxine-d5**) into a biological sample (e.g., plasma, urine, tissue homogenate) before sample processing. Because the labeled standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.

By measuring the peak area ratio of the endogenous analyte (light) to the internal standard (heavy), one can accurately calculate the concentration of the analyte in the original sample, as

the ratio remains constant regardless of sample loss. This method provides superior accuracy and precision compared to external calibration methods.

Experimental Protocols for Detection and Quantification

The analysis of Pyridoxine and **Pyridoxine-d5** is typically performed using chromatography coupled with tandem mass spectrometry (MS/MS).

Protocol 1: UPLC-MS/MS Analysis of Vitamin B6 Vitamers

This method is adapted from established protocols for analyzing Vitamin B6 in biological fluids and is highly suitable for quantitative studies.^[8]

- Sample Preparation:
 - To 100 µL of the biological sample (e.g., cerebrospinal fluid, plasma), add 10 µL of the **Pyridoxine-d5** internal standard solution of a known concentration.
 - Add 300 µL of ice-cold acetonitrile to precipitate proteins.^[8]
 - Vortex for 1 minute, then centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.
 - Transfer the supernatant to a new vial for analysis.
- Chromatography (UPLC):
 - System: An ultra-performance liquid chromatography system.
 - Column: A reverse-phase column, such as a C18 (e.g., 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.

- Gradient: A suitable gradient to separate Pyridoxine from other matrix components (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then re-equilibrate).
- Injection Volume: 5-10 μL .
- Mass Spectrometry (MS/MS):
 - System: A tandem quadrupole mass spectrometer.
 - Ionization: Electrospray ionization in positive mode (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Presentation: Illustrative MRM Transitions for Quantification

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Notes
Pyridoxine (Analyte)	170.1	152.1	Corresponds to the loss of water (H_2O)
Pyridoxine-d5 (IS)	175.1	155.1	Corresponds to the loss of deuterated water (HDO), assuming deuteration on a hydroxymethyl group.

Protocol 2: GC-MS Analysis

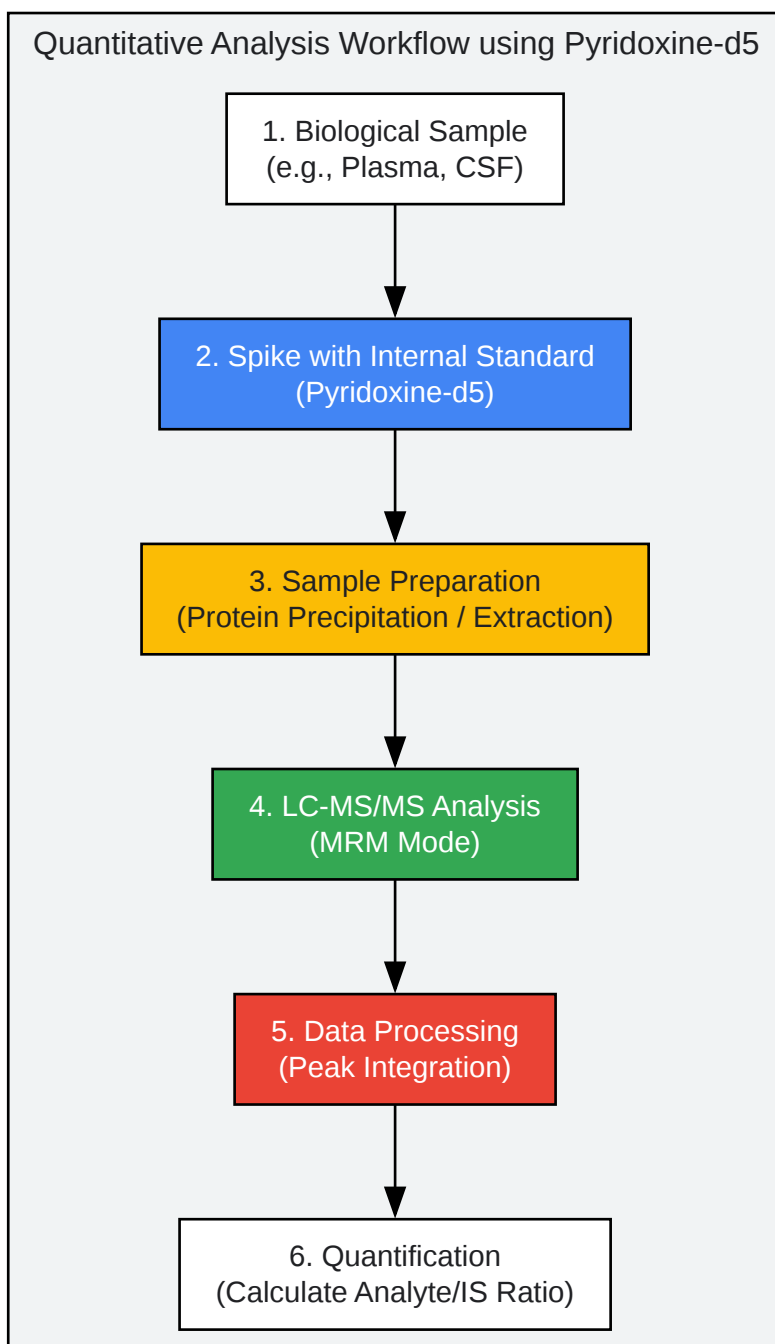
Gas chromatography requires analytes to be volatile and thermally stable. Pyridoxine, with its multiple hydroxyl groups, requires derivatization prior to analysis.^[7]

- Sample Preparation & Derivatization:
 - Perform an initial extraction of the analyte and spiked internal standard from the matrix (e.g., liquid-liquid extraction or solid-phase extraction).

- Evaporate the solvent to dryness under a stream of nitrogen.
- To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acetylating agent (e.g., acetic anhydride in pyridine) to convert the polar -OH groups to less polar silyl ethers or esters.
- Heat the mixture (e.g., at 60-70°C) to ensure complete reaction.
- Gas Chromatography (GC):
 - System: A gas chromatograph with a capillary column.
 - Column: A low-polarity column, such as a PE-5MS or DB-5 (30m x 0.25mm x 0.25µm).^[9]
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: Start at a low temperature (e.g., 75°C), hold, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).^[9]
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Detection: Scan mode to identify fragmentation patterns or Selected Ion Monitoring (SIM) mode, tracking specific m/z values for the derivatized analyte and internal standard for quantification.

Visualization of Workflows and Biological Pathways

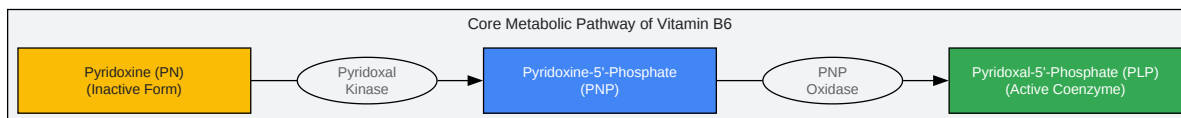
Experimental Workflow for Quantitative Analysis



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Caption: Logical workflow for isotope dilution mass spectrometry.

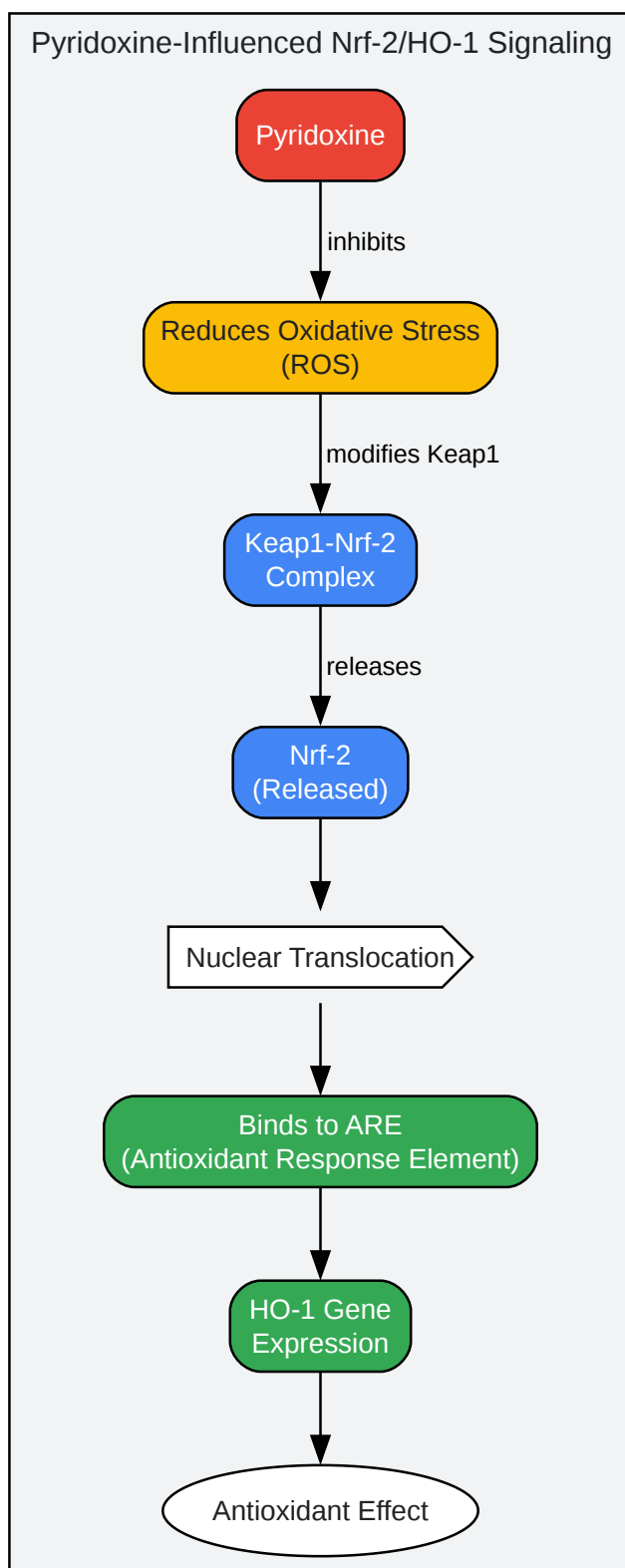
Metabolic Activation of Pyridoxine



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Caption: Conversion of Pyridoxine to its active form, PLP.

Pyridoxine's Role in the Nrf-2 Antioxidant Pathway



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Caption: Pyridoxine exerts antioxidant effects via the Nrf-2 pathway.[1][3][6]

Conclusion

Pyridoxine-d5 is an indispensable tool for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. The +5 Da mass shift resulting from deuterium labeling provides a distinct mass spectrometric signature, enabling its use as an ideal internal standard. This guide has outlined the fundamental principles, provided detailed and actionable experimental protocols, and visualized the associated workflows and biological pathways. The application of isotope dilution mass spectrometry with **Pyridoxine-d5** ensures the generation of high-quality, reliable, and accurate quantitative data, which is critical for advancing metabolic research and clinical drug development.

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